molecular formula C10H7ClN2O2 B3327939 2-Chloro-4-nitronaphthalen-1-amine CAS No. 40153-49-9

2-Chloro-4-nitronaphthalen-1-amine

Cat. No.: B3327939
CAS No.: 40153-49-9
M. Wt: 222.63 g/mol
InChI Key: UFSGFZKLHXQXSO-UHFFFAOYSA-N
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Description

2-Chloro-4-nitronaphthalen-1-amine is a substituted naphthalene derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both electron-withdrawing nitro and chloro substituents on the naphthalene ring system, makes it a valuable scaffold for constructing more complex polycyclic structures. One of its primary research applications is as a precursor in the synthesis of benzoquinolines and polybenzoquinolines via reactions such as the aza-Diels-Alder cyclization . The presence of reactive sites allows for selective transformations; for instance, the nitro group can be selectively reduced to an amine using sustainable catalytic methods, such as with a recyclable V2O5/TiO2 catalyst, to generate diamino derivatives without affecting the chloro substituent . Meanwhile, the chloro group is susceptible to nucleophilic substitution, enabling further functionalization. This compound is strictly for research use and is employed in the development of specialty chemicals, functional materials, and in pharmaceutical research for the exploration of new active molecules.

Properties

IUPAC Name

2-chloro-4-nitronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGFZKLHXQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720910
Record name 2-Chloro-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40153-49-9
Record name 2-Chloro-4-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4

Comparison with Similar Compounds

a. 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine

  • Substituents : Azo group (-N=N-), 2-chloro-4,6-dinitrophenyl, and 3-methoxypropyl.
  • Key Differences : The azo linkage introduces chromophoric properties, making this compound suitable as a dye or pigment. The methoxypropyl group enhances solubility in polar solvents compared to 2-Chloro-4-nitronaphthalen-1-amine.
  • Applications : Primarily used in dyestuff industries due to its intense coloration .

b. 4-(3,4-Dichlorophenyl)-N-methylnaphthalen-1-amine (CAS No. 1042418-90-5)

  • Substituents : 3,4-Dichlorophenyl and methyl groups.
  • Key Differences : The dichlorophenyl group increases lipophilicity, favoring applications in hydrophobic environments (e.g., agrochemicals). The methyl group reduces steric hindrance compared to the nitro group in this compound.
  • Applications: Potential use in pesticide formulations or as a ligand in catalysis .

c. N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

  • Substituents : Cyclohexyl and isopropyl groups.
  • Key Differences : Bulky substituents create steric shielding, reducing reactivity toward electrophilic substitution. Unlike this compound, this compound lacks electron-withdrawing groups, making it more nucleophilic.
  • Applications : Intermediate in asymmetric synthesis or chiral ligand preparation .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability
This compound ~252.67 180–185 (est.) Moderate (DMSO, DMF) High
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine ~484.89 >200 Low (requires sonication) Moderate
4-(3,4-Dichlorophenyl)-N-methylnaphthalen-1-amine ~316.63 120–125 (est.) High (chloroform, ether) High

Notes: Estimated values are based on analogous naphthalene derivatives .

Q & A

Basic Research Question

  • Methodology :
    • Step 1 : Start with naphthalene derivatives, such as 1-chloronaphthalene, and introduce nitro groups via nitration under controlled conditions (e.g., mixed acid systems at 0–5°C).
    • Step 2 : Perform amination using ammonia or amine sources in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to direct substitution .
    • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with HPLC (>98%) .
  • Key Considerations :
    • Competing side reactions (e.g., over-nitration) require precise temperature control.
    • Substituent positioning (chloro vs. nitro groups) impacts reactivity; steric effects may necessitate longer reaction times.

How can spectroscopic techniques (NMR, UV-Vis) be employed to resolve structural ambiguities in this compound?

Basic Research Question

  • Methodology :
    • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm). Compare with databases like PubChem .
    • UV-Vis : Analyze λmax shifts in solvents (e.g., DMSO vs. methanol) to confirm electron-withdrawing effects of nitro and chloro groups .
  • Advanced Tip : Use scaling factors for harmonic vibrational frequencies (e.g., B3-LYP/6-31G(d)) to validate IR spectra against computational models .

What computational methods (DFT, MD) are most reliable for predicting the electronic properties of this compound?

Advanced Research Question

  • Methodology :

    • Functional Selection : B3-LYP hybrid functionals with 6-311G(d,p) basis sets provide <3 kcal/mol error in thermochemical properties .
    • Solvent Effects : Include implicit solvation (e.g., PCM model) to simulate polar environments .
  • Data Table : Comparison of DFT Methods

    FunctionalBasis SetAvg. Error (kcal/mol)Use Case
    B3-LYP6-311G(d,p)2.4Thermochemistry
    M06-2X6-31+G(d)3.1Excited States

How can researchers reconcile discrepancies between experimental and computational data for bond lengths/angles in this compound?

Advanced Research Question

  • Methodology :
    • X-ray Crystallography : Refine structures using SHELXL (R-factor < 5%) to obtain experimental bond parameters .
    • DFT Optimization : Compare with gas-phase geometry optimizations (B3-LYP/def2-TZVP). Discrepancies >0.05 Å may indicate crystal packing effects .
  • Case Study : For similar naphthalene derivatives, B3-LYP underestimates C-Cl bond lengths by 0.02–0.03 Å due to missing dispersion corrections .

What strategies mitigate competing side reactions during functionalization of this compound for drug discovery?

Advanced Research Question

  • Methodology :
    • Protecting Groups : Use Boc or Fmoc to shield the amine during Suzuki-Miyaura coupling .
    • Catalysis : Pd(OAc)2/XPhos systems enable selective C-H activation at the 4-nitro position .
  • Challenges : Nitro groups deactivate aryl chlorides, requiring elevated temperatures (80–100°C) for cross-coupling .

How does the chlorine substituent influence the reactivity of this compound in electrophilic substitution reactions?

Basic Research Question

  • Methodology :
    • Kinetic Studies : Monitor reaction rates with varying substituents (e.g., Cl vs. Br) using UV-Vis kinetics.
    • DFT Analysis : Calculate Fukui indices to identify electrophilic sites; chlorine withdraws electron density, directing attacks to the 5-position .
  • Example : Nitration of 1-chloronaphthalene yields 4-nitro derivatives due to meta-directing effects of Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-nitronaphthalen-1-amine
Reactant of Route 2
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2-Chloro-4-nitronaphthalen-1-amine

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